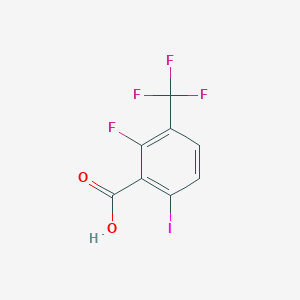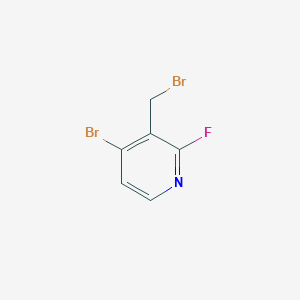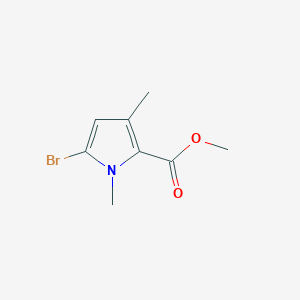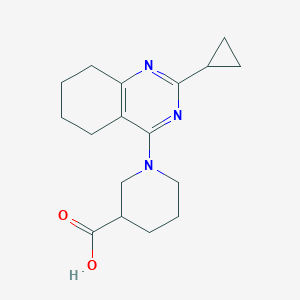![molecular formula C34H41O6PS2 B13010970 9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid CAS No. 1020540-69-5](/img/structure/B13010970.png)
9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid is a complex organic compound that features a fluorene backbone with dicyclohexylphosphanyl and sulfophenylpropyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid typically involves multiple steps:
Formation of the Fluorene Backbone: The initial step involves the synthesis of the fluorene backbone, which can be achieved through Friedel-Crafts alkylation of biphenyl with a suitable alkylating agent.
Introduction of the Dicyclohexylphosphanyl Group: The dicyclohexylphosphanyl group is introduced via a phosphination reaction, where a suitable phosphine reagent reacts with the fluorene derivative.
Attachment of the Sulfophenylpropyl Group: The sulfophenylpropyl group is attached through a sulfonation reaction, followed by a coupling reaction with the fluorene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the sulfonic acid group, potentially converting it to a sulfonate or sulfide.
Substitution: The aromatic rings in the fluorene backbone can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Phosphine oxides and sulfoxides.
Reduction: Sulfonates and sulfides.
Substitution: Various substituted fluorene derivatives.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biological Probes: Utilized as a fluorescent probe in biological imaging and diagnostic applications.
Industry
Polymer Additives: Used as an additive in polymer formulations to improve mechanical and thermal properties.
Surface Coatings: Employed in surface coatings to enhance durability and resistance to environmental factors.
作用机制
The mechanism of action of 9-(Dicyclohexylphosphanyl)-9-(3-(4-sulfophenyl)propyl)-9H-fluorene-2-sulfonicacid depends on its application:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles through electron donation and stabilization of reactive intermediates.
Fluorescent Probes: Interacts with biological molecules, leading to changes in fluorescence properties that can be detected and analyzed.
相似化合物的比较
Similar Compounds
9-Phenyl-9H-fluorene-2-sulfonicacid: Lacks the dicyclohexylphosphanyl group, resulting in different reactivity and applications.
9-(Diphenylphosphanyl)-9H-fluorene-2-sulfonicacid: Contains a diphenylphosphanyl group instead of dicyclohexylphosphanyl, affecting its steric and electronic properties.
Uniqueness
Structural Complexity: The presence of both dicyclohexylphosphanyl and sulfophenylpropyl groups imparts unique steric and electronic characteristics.
Versatility: Its ability to participate in various chemical reactions and applications makes it a versatile compound in research and industry.
属性
CAS 编号 |
1020540-69-5 |
|---|---|
分子式 |
C34H41O6PS2 |
分子量 |
640.8 g/mol |
IUPAC 名称 |
9-dicyclohexylphosphanyl-9-[3-(4-sulfophenyl)propyl]fluorene-2-sulfonic acid |
InChI |
InChI=1S/C34H41O6PS2/c35-42(36,37)28-19-17-25(18-20-28)10-9-23-34(41(26-11-3-1-4-12-26)27-13-5-2-6-14-27)32-16-8-7-15-30(32)31-22-21-29(24-33(31)34)43(38,39)40/h7-8,15-22,24,26-27H,1-6,9-14,23H2,(H,35,36,37)(H,38,39,40) |
InChI 键 |
SQHWKPNZXIWOCK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3(C4=CC=CC=C4C5=C3C=C(C=C5)S(=O)(=O)O)CCCC6=CC=C(C=C6)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


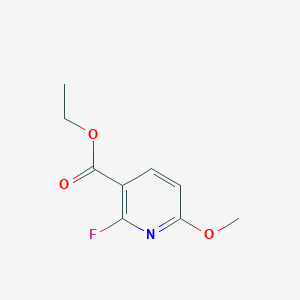
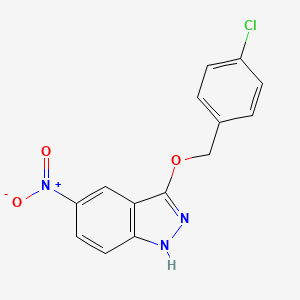
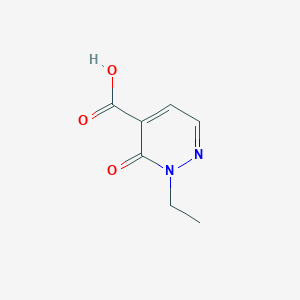
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13010908.png)
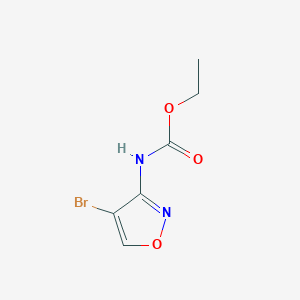

![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
